methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Description
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate (C₁₂H₁₀O₅) is a coumarin derivative characterized by a fused benzopyrone ring system substituted with a hydroxy group at position 7 and a methyl acetate side chain at position 2. This compound is synthesized via esterification of (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid with methanol, yielding a product with a melting point of 185–186°C and notable bioactivity, including antibacterial and antioxidant properties . Its crystal structure reveals a nearly planar coumarin core (r.m.s. deviation = 0.016 Å) and a −8.4° torsion angle in the acetate side chain, facilitating intermolecular O–H⋯O hydrogen bonds that stabilize its crystalline lattice .
Properties
IUPAC Name |
methyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-16-11(14)4-7-5-12(15)17-10-6-8(13)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNMDWOVAZLMDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419843 | |
| Record name | methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15991-13-6 | |
| Record name | methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Mechanism
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Reactants :
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(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid (1 mmol)
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Methanol (15 mL)
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Sulfuric acid (2–3 drops)
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-
Procedure :
The acid is dissolved in methanol, and sulfuric acid is added dropwise. The mixture is refluxed for 3–6 hours, followed by solvent evaporation under reduced pressure. The crude product is purified via crystallization from ethanol, yielding colorless crystals. -
Key Observations :
Alkylation of 7-Hydroxy-4-Methylcoumarin with Methyl Chloroacetate
An alternative route involves alkylation of 7-hydroxy-4-methylcoumarin with methyl chloroacetate under basic conditions.
Reaction Conditions and Optimization
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Reactants :
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7-Hydroxy-4-methylcoumarin (1 mmol)
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Methyl chloroacetate (1.2 mmol)
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Potassium carbonate (2 mmol)
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Dry DMF (solvent)
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Procedure :
The reaction is conducted at 80°C for 10 hours under nitrogen. Post-reaction, the mixture is filtered, and the product is precipitated in ice-cold water. Recrystallization from ethanol affords the ester. -
Advantages :
Acetic Anhydride-Mediated Esterification
For laboratories avoiding strong acids, acetic anhydride with pyridine serves as a mild esterification agent.
Protocol and Outcomes
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Reactants :
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(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid (1 mmol)
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Acetic anhydride (1.5 mmol)
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Pyridine (catalytic)
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Procedure :
The acid is stirred with acetic anhydride and pyridine at room temperature for 24 hours. The product is extracted with ethyl acetate, washed with sodium bicarbonate, and dried over anhydrous sodium sulfate. -
Limitations :
Industrial-Scale Production and Green Chemistry Adaptations
Industrial synthesis prioritizes cost-effectiveness and environmental sustainability. Key adaptations include:
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Catalyst | H₂SO₄ | Solid acid catalysts (e.g., zeolites) |
| Solvent | Methanol | Recyclable ionic liquids |
| Reactor Type | Batch | Continuous flow reactors |
| Yield | 85–91% | 88–90% |
| Purity | >95% | >99% (via chromatography) |
Advantages :
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed | 91 | 95 | 3–6 | High |
| Alkylation | 82 | 98 | 10 | Moderate |
| Acetic Anhydride | 80 | 90 | 24 | Low |
| Industrial (Flow Reactor) | 90 | 99 | 2 | Very High |
Key Findings :
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Acid-catalyzed esterification balances yield and time efficiency.
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Industrial flow reactors achieve near-quantitative yields with minimal downtime.
Challenges and Optimization Strategies
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Byproduct Formation :
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Purification Difficulties :
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Catalyst Recovery :
Chemical Reactions Analysis
Types of Reactions
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted coumarin derivatives
Scientific Research Applications
Chemical Properties and Structure
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate has the molecular formula C₁₂H₁₀O₅ and features a chromenone structure with a hydroxyl group at the 7-position and an acetate group. Its structural characteristics enable it to exhibit both fluorescent properties and biological activities , making it a versatile compound for research and application.
Fluorescent Probes
One of the primary applications of methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is as a precursor for fluorescent probes used in enzyme detection. These probes are engineered to be cleaved by specific enzymes, which releases a fluorescent molecule that can be detected easily. This application is crucial in biochemical assays for monitoring enzyme activity and interactions in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness against bacteria such as Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus subtilis. The structural analogs derived from methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate have also been synthesized and evaluated for their antimicrobial efficacy, with promising results .
Antioxidant Properties
The compound's antioxidant capabilities have been explored in various studies, highlighting its potential to mitigate oxidative stress in biological systems. This property is particularly relevant in the development of therapeutic agents aimed at combating oxidative damage associated with numerous diseases .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate involves its interaction with specific molecular targets, such as bacterial enzymes. The compound’s fluorescent properties allow it to act as a probe, enabling the detection and quantification of enzyme activity. The molecular pathways involved include the binding of the compound to the active site of the enzyme, leading to a measurable fluorescent signal .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs differ in substituent groups on the coumarin core or ester side chain, leading to variations in physicochemical and biological properties. Key examples include:
Key Observations :
- Ester Chain Length : Ethyl esters (e.g., compound 2 in ) exhibit higher lipophilicity than methyl analogs, influencing membrane permeability .
- Substituent Position : Methoxy groups at position 7 () reduce hydrogen bonding, whereas hydroxy groups enhance intermolecular interactions .
- Bulkier Groups : Phenylacetate () or TRIS-derived substituents () alter steric and electronic profiles, affecting biological targeting.
Reactivity Trends :
- Methyl and ethyl esters exhibit similar reactivity in nucleophilic acyl substitution, but ethyl esters require harsher conditions for hydrolysis due to increased steric hindrance .
- Hydroxy groups at position 7 participate in hydrogen bonding and metal chelation, critical for applications in sol-gel materials () or antioxidant probes ().
Physical and Optical Properties
- Melting Points : Methyl derivatives (185–186°C) generally have higher melting points than ethyl analogs due to stronger crystal packing via O–H⋯O bonds .
- Optical Behavior : Ethyl derivatives like K4 exhibit strong luminescence in sol-gel matrices when complexed with Sm³⁺, whereas methyl analogs lack this property due to shorter ester chains .
- Solubility : Methoxy-substituted coumarins () show improved organic solvent solubility compared to polar hydroxy derivatives .
Biological Activity
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, also known as methyl 7-hydroxycoumarin-4-acetate, is a derivative of the coumarin family, which is recognized for its diverse biological activities. This compound has drawn attention in pharmacological research due to its potential antimicrobial, anticancer, and antioxidant properties. This article explores the biological activities associated with methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, supported by various studies and case analyses.
Chemical Structure and Properties
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate has the following chemical structure:
- IUPAC Name : Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
- CAS Number : 15991-13-6
- Molecular Formula : C11H10O4
- Molecular Weight : 210.19 g/mol
Structural Characteristics
The compound features a coumarin backbone with a hydroxyl group at the 7-position and an acetate moiety, which contributes to its solubility and biological activity.
Antimicrobial Activity
Research has demonstrated that methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate exhibits significant antimicrobial properties. A study by El-Khattabi et al. (2006) reported that derivatives of this compound showed high efficacy against various bacterial strains, including Staphylococcus pneumoniae, Pseudomonas aeruginosa, Bacillus subtilis, and Salmonella panama .
Table 1: Antimicrobial Activity of Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 12 µg/mL |
| 2 | Pseudomonas aeruginosa | 25 µg/mL |
| 3 | Bacillus cereus | 15 µg/mL |
| 4 | Salmonella panama | 20 µg/mL |
Anticancer Activity
The anticancer potential of methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate has been investigated in several studies. Notably, a study reported that coumarin derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 value for methyl (7-hydroxycoumarin) was found to be approximately 16.1 μM, indicating moderate potency .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl (7-hydroxycoumarin) | MCF-7 | 16.1 |
| Methyl (7-hydroxycoumarin) | HeLa | 20.5 |
| Methyl (7-hydroxycoumarin) | A549 | 18.3 |
Antioxidant Activity
The antioxidant properties of methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate have also been explored. It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage. The compound's ability to inhibit lipid peroxidation was measured using the thiobarbituric acid reactive substances (TBARS) assay, demonstrating significant antioxidant activity .
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of methyl (7-hydroxycoumarin acetate) involves the esterification of 7-hydroxycoumarin with acetic anhydride or acetyl chloride under acidic conditions. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound .
- In Vivo Studies : Preliminary in vivo studies have indicated that methyl (7-hydroxycoumarin acetate) possesses anti-inflammatory properties, which may contribute to its overall therapeutic potential. Animal models demonstrated reduced inflammation markers when treated with this compound .
- Mechanism of Action : The mechanism by which methyl (7-hydroxycoumarin acetate) exerts its biological effects is believed to involve the modulation of various signaling pathways, including those related to apoptosis in cancer cells and bacterial cell wall synthesis in microbial pathogens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation of 7-hydroxy-4-methylcoumarin with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in dry DMF at 80°C for 10 hours). Yield improvements (81-82%) are achieved by optimizing stoichiometry, solvent purity, and reaction time . Alternative routes may employ microwave-assisted synthesis to reduce reaction duration. Post-synthesis purification via crystallization (ethanol) ensures high product integrity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the acetate and coumarin moieties, while X-ray crystallography resolves the planar conformation of the coumarin core and intermolecular hydrogen bonding (e.g., O–H⋯O interactions) . High-resolution mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy identifies key functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).
Advanced Research Questions
Q. How can computational modeling (e.g., DFT calculations) predict reactivity or optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Reaction path searches using quantum chemical methods (e.g., Gaussian 09) can model transition states and activation energies, guiding experimental design for regioselective modifications . Hybrid computational-experimental workflows reduce trial-and-error approaches by 30–50% .
Q. How should researchers address contradictions between experimental and theoretical data (e.g., unexpected byproducts)?
- Methodological Answer : Discrepancies often arise from unaccounted solvent effects or competing reaction pathways. Use kinetic studies (e.g., time-resolved NMR) to track intermediate formation. Isotopic labeling (e.g., ¹³C or ²H) can validate mechanistic hypotheses. Cross-reference computational models with experimental results to refine force fields or solvation parameters .
Q. What strategies are effective for evaluating the biological activity of coumarin derivatives like methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate?
- Methodological Answer : Prioritize in vitro assays (e.g., antimicrobial or antioxidant activity) using standardized protocols (e.g., disc diffusion for antimicrobial screening). Structure-activity relationship (SAR) studies require systematic substitution at the 4-methyl or 7-hydroxy positions. For example, introducing electron-withdrawing groups (e.g., Cl) enhances bioactivity in similar coumarin derivatives .
Q. How does polymorphism affect the physicochemical properties of this compound, and what techniques identify polymorphic forms?
- Methodological Answer : Polymorphs arise from variations in crystallization conditions (solvent, temperature). Use differential scanning calorimetry (DSC) to detect melting point differences and powder X-ray diffraction (PXRD) to distinguish crystal phases. Solubility and dissolution rate studies correlate polymorphic forms with bioavailability .
Q. What advanced separation techniques (e.g., HPLC, SFC) are suitable for isolating enantiomers or structurally similar derivatives?
- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) resolves enantiomers using hexane/isopropanol mobile phases. Supercritical fluid chromatography (SFC) improves separation efficiency for polar derivatives. Validate purity via LC-MS and compare retention times against synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
